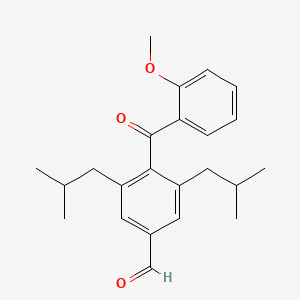

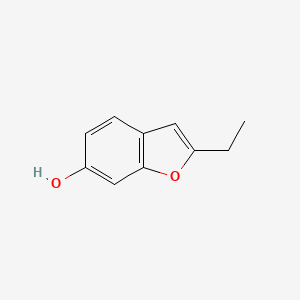

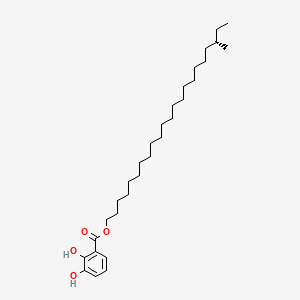

![molecular formula C19H27Cl2N3O B593616 1-[1-(3,4-Dichlorobenzamidomethyl)cyclohexyl]-4-methylpiperazine CAS No. 41805-63-4](/img/structure/B593616.png)

1-[1-(3,4-Dichlorobenzamidomethyl)cyclohexyl]-4-methylpiperazine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 1-[1-(3,4-Dichlorobenzamidomethyl)cyclohexyl]-4-methylpiperazine involves a mixture of 1-(1-aminomethylcyclohexyl) piperidine, 3,4-dichlorobenzoyl chloride, and pyridine . The mixture is allowed to stand at room temperature for 1 hour, after which the whole mass solidifies .Wissenschaftliche Forschungsanwendungen

Metabolism Studies

4-Methylpiperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride, a related compound, demonstrated significant in vivo and in vitro anticancer activity with low toxicity. Studies on its metabolism in rat bile identified nine major metabolites, expanding knowledge on the metabolic pathways of similar compounds (Jiang et al., 2007).

Synthesis and Characterization

1-Amino-4-methylpiperazine, a closely related molecule, was synthesized through various methods, demonstrating its potential as an intermediate in the synthesis of medicinal drugs. This highlights the synthetic flexibility and utility of compounds within this chemical class (Kushakova et al., 2004).

Drug Development and Receptor Binding

Research into derivatives of 4-methylpiperazine led to the discovery of specific receptor antagonists, such as the muscarinic M2 receptor antagonist. This illustrates the potential of 4-methylpiperazine derivatives in developing targeted therapeutic agents (Kozlowski et al., 2000).

In vitro Metabolism and Potential Applications

Studies on similar compounds like methoxypiperamide showed their emergence as new psychoactive substances, leading to investigations into their in vitro metabolism. This research is crucial for understanding the metabolic profiles and potential risks associated with these compounds (Power et al., 2014).

Wirkmechanismus

Target of Action

AH 8507, also known as 3,4-dichloro-N-[[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl]benzamide or 1-[1-(3,4-Dichlorobenzamidomethyl)cyclohexyl]-4-methylpiperazine, is structurally categorized as an opioid . Opioids are a class of drugs that include the illegal drug heroin, synthetic opioids such as fentanyl, and pain relievers available legally by prescription. They interact primarily with the opioid receptors in the brain and nervous system to produce pain-relieving and euphoric effects.

Result of Action

Unlike the related compound AH 7921, AH 8507 is ineffective as an analgesic in mice, by either the phenylquinone or hot plate test (ED50s > 100 mg/kg for both tests)

Eigenschaften

IUPAC Name |

3,4-dichloro-N-[[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27Cl2N3O/c1-23-9-11-24(12-10-23)19(7-3-2-4-8-19)14-22-18(25)15-5-6-16(20)17(21)13-15/h5-6,13H,2-4,7-12,14H2,1H3,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIVJZGXJJBBWIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2(CCCCC2)CNC(=O)C3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601342407 | |

| Record name | 3,4-Dichloro-N-[[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl]-benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601342407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[1-(3,4-Dichlorobenzamidomethyl)cyclohexyl]-4-methylpiperazine | |

CAS RN |

41805-63-4 | |

| Record name | 3,4-Dichloro-N-[[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl]-benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601342407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

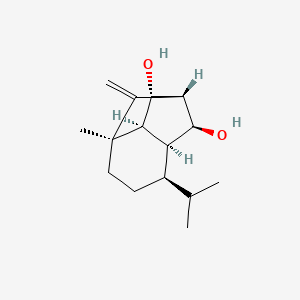

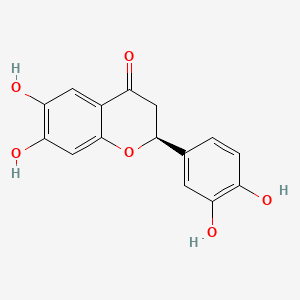

![(9-hydroxy-6,10-dimethyl-2-oxo-5,8,9,11a-tetrahydro-4H-cyclodeca[b]furan-3-yl)methyl acetate](/img/structure/B593544.png)